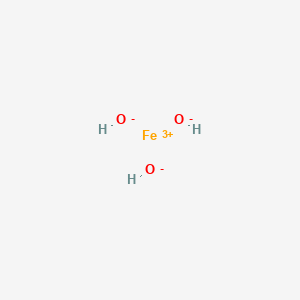

Iron(III) hydroxide

Description

Properties

IUPAC Name |

iron(3+);trihydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNWSDPPULHLDL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309-33-7 | |

| Record name | Ferric hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FERRIC HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UA751211N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Iron(III) Hydroxide Nanoparticles for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of iron(III) hydroxide (B78521) and iron oxide nanoparticles, with a focus on their application in the biomedical field, particularly in drug delivery. Iron-based nanoparticles are of significant interest due to their unique magnetic properties, biocompatibility, and high surface area-to-volume ratio.[1] This document details established synthesis methodologies, comprehensive characterization techniques, and explores the cellular uptake mechanisms relevant to their use as therapeutic delivery vectors.

Synthesis of Iron(III) Hydroxide Nanoparticles

The controlled synthesis of this compound nanoparticles with desired size, shape, and stability is crucial for their application. Three common and effective methods are co-precipitation, hydrothermal synthesis, and the sol-gel method.

Co-precipitation Method

Co-precipitation is a widely used, simple, and scalable method for synthesizing iron oxide and iron hydroxide nanoparticles.[2][3] It involves the precipitation of iron salts from an aqueous solution by adding a base.

-

Precursor Solution Preparation: Prepare an aqueous solution containing iron(II) and iron(III) salts, typically FeCl₂·4H₂O and FeCl₃·6H₂O, in a 1:2 molar ratio.[4][5] The salts are dissolved in deionized water, often with the addition of an acid like HCl to prevent premature hydrolysis.[5]

-

Precipitation: Under vigorous stirring and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Fe²⁺, a base such as ammonium (B1175870) hydroxide (NH₄OH) or sodium hydroxide (NaOH) is added dropwise to the iron salt solution.[4][6] The reaction temperature is often maintained at an elevated level, for instance, 80°C.[4] The addition of the base leads to the formation of a black or reddish-brown precipitate.[7]

-

Washing and Separation: The resulting nanoparticle suspension is cooled to room temperature. The precipitate is then separated from the solution via magnetic decantation or centrifugation.[5] The nanoparticles are washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.[4]

-

Drying: The final product is dried in an oven or under vacuum at a controlled temperature (e.g., 100°C) for several hours.[6][8]

Logical Workflow for Co-precipitation Synthesis

Caption: Workflow of the co-precipitation synthesis method.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure.[9] This technique allows for the synthesis of highly crystalline nanoparticles with controlled morphology.

-

Precursor Solution Preparation: Dissolve an iron salt, such as FeCl₃·6H₂O or Fe(NO₃)₃·9H₂O, in deionized water.[10]

-

pH Adjustment: Adjust the pH of the solution by adding a base, like ammonium hydroxide, until the desired pH (e.g., 9.2) is reached.

-

Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 134°C to 160°C) for a set duration (e.g., 3 to 8 hours).[11]

-

Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting nanoparticles are collected by centrifugation or filtration.

-

Washing and Drying: The collected nanoparticles are washed multiple times with deionized water and ethanol and subsequently dried in an oven.[9]

Logical Workflow for Hydrothermal Synthesis

Caption: Workflow of the hydrothermal synthesis method.

Sol-Gel Method

The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method offers excellent control over the nanoparticle's structure and surface properties.[12]

-

Sol Formation: An iron precursor, such as iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), is dissolved in a solvent, typically ethanol.[13]

-

Gelation: A gelation agent, like propylene (B89431) oxide or ammonium hydroxide, is added to the sol to initiate hydrolysis and condensation reactions, leading to the formation of a gel.[13] This step is often performed under vigorous stirring.

-

Aging: The gel is aged for a specific period to allow for the completion of the polymerization and strengthening of the gel network.

-

Drying: The solvent is removed from the gel network. This can be achieved through evaporative drying to produce xerogels or supercritical drying to produce aerogels. The drying method significantly influences the porosity and surface area of the final material.[13]

-

Calcination: The dried gel is often calcined at a high temperature (e.g., 600°C) to remove residual organic compounds and induce crystallization.[14]

Logical Workflow for Sol-Gel Synthesis

Caption: Workflow of the sol-gel synthesis method.

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to understand their physicochemical properties and predict their behavior in biological systems.

Data Presentation

The following tables summarize quantitative data from various studies on the characterization of this compound and iron oxide nanoparticles synthesized by different methods.

Table 1: Particle Size and Morphology

| Synthesis Method | Precursors | Temperature (°C) | pH | Average Particle Size (nm) | Morphology | Reference(s) |

| Co-precipitation | FeCl₂/FeCl₃, NH₄OH | 90 | - | 20-22 | Spherical | [6] |

| Co-precipitation | FeCl₂/FeCl₃, NaOH | - | 10 | 28 ± 5 | Square | [15] |

| Hydrothermal | FeCl₂·4H₂O, NH₄OH | 134 | - | 15 - 31 | Crystalline | [11] |

| Hydrothermal | FeCl₃·6H₂O, NH₄OH | 160 | 9.2 | 11.7 | Hexagonal | |

| Sol-Gel | Fe(NO₃)₃·9H₂O, Propylene Oxide | - | - | ~1 (xerogel), ~5 (aerogel) | Aggregates of crystallites | [13] |

| Sol-Gel | Fe(NO₃)₃·9H₂O, Gelatin | 600 (calcination) | - | 34 - 36.7 | Hematite phase | [16] |

Table 2: Crystallographic and Spectroscopic Properties

| Synthesis Method | Characterization Technique | Key Findings | Reference(s) |

| Co-precipitation | XRD | Spinel structure, crystallite size 5.65-8.16 nm | [6] |

| Hydrothermal | XRD | Average crystallite size ~26 nm, maghemite phase | [17] |

| Co-precipitation | FTIR | Bands at ~3420 cm⁻¹ (-OH stretching), 880 cm⁻¹ and 610 cm⁻¹ (OH·Fe and Fe-O vibrations) | [18] |

| Sol-Gel | FTIR | Confirmed Fe-O bonds, indicating formation of iron oxide | [16] |

| Hydrothermal | DLS | Hydrodynamic diameter can be measured | [19][20] |

Experimental Protocols for Characterization

TEM is used to visualize the size, shape, and morphology of the nanoparticles.

-

Sample Preparation: A dilute suspension of the nanoparticles is prepared in a suitable solvent like water or ethanol.[21] The suspension is sonicated to ensure good dispersion and break up agglomerates.[21] A small droplet (e.g., 20 µL) of the suspension is then drop-casted onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry completely before analysis.[21][22]

XRD is employed to determine the crystal structure, phase composition, and average crystallite size of the nanoparticles.

-

Sample Preparation: A powdered sample of the dried nanoparticles is used.

-

Analysis: The sample is scanned over a range of 2θ angles (e.g., 10-80°) using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å).[10][23] The average crystallite size can be calculated from the broadening of the diffraction peaks using the Scherrer equation.[23]

FTIR is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of iron-oxygen bonds.

-

Sample Preparation: A small amount of the powdered nanoparticle sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.[24][25]

-

Analysis: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 400-4000 cm⁻¹).[24] Characteristic peaks for Fe-O bonds are typically observed in the lower wavenumber region (e.g., 400-700 cm⁻¹).[24]

DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

-

Sample Preparation: A dilute, stable suspension of the nanoparticles is prepared in a suitable solvent (e.g., deionized water). The concentration should be optimized to avoid multiple scattering effects.

-

Analysis: The sample is placed in a cuvette and analyzed using a DLS instrument. The analysis provides the Z-average hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.[20][26]

Application in Drug Delivery: Cellular Uptake Mechanisms

This compound and iron oxide nanoparticles are promising candidates for targeted drug delivery due to their magnetic properties, which allow for external guidance to a specific site, and their ability to be functionalized with targeting ligands.[2][27] Understanding the mechanism of their cellular uptake is crucial for designing effective drug delivery systems.

The primary mechanism for the cellular internalization of nanoparticles is endocytosis.[28] The specific endocytic pathway can depend on the nanoparticle's size, shape, and surface chemistry.[29][30]

Cellular Uptake Pathway of Iron Oxide Nanoparticles

Caption: Generalized pathway of cellular uptake for drug delivery.

Functionalized iron oxide nanoparticles first interact with the cell membrane.[28] They are then internalized through endocytic pathways, such as clathrin-mediated or caveolin-mediated endocytosis, forming an early endosome.[28] The endosome matures into a late endosome and eventually fuses with a lysosome, where the acidic environment and enzymatic activity can trigger the release of the encapsulated drug. The released drug can then reach its intracellular target to exert its therapeutic effect. The efficiency of this process can be influenced by the nanoparticle's surface coating, which can be designed to enhance uptake and promote endosomal escape.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound and iron oxide nanoparticles. The detailed protocols for co-precipitation, hydrothermal, and sol-gel methods, along with the summarized quantitative data, offer a valuable resource for researchers in this field. Furthermore, the elucidation of characterization techniques and the exploration of cellular uptake mechanisms provide a solid foundation for the rational design of these nanoparticles for advanced biomedical applications, particularly in the realm of targeted drug delivery. The ability to control the physicochemical properties of these nanoparticles through tailored synthesis is paramount to their successful translation into clinical practice.

References

- 1. ijpsdronline.com [ijpsdronline.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. Microwave Assisted Synthesis of Iron(III) Oxyhydroxides/Oxides Characterized Using Transmission Electron Microscopy, X-ray Diffraction, and X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. m.youtube.com [m.youtube.com]

- 10. vat.ft.tul.cz [vat.ft.tul.cz]

- 11. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Green Sol–Gel Synthesis of Iron Oxide Nanoparticles for Magnetic Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. isca.me [isca.me]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Iron Oxide Nanoparticles by Sol–Gel Technique and Their Characterization | Semantic Scholar [semanticscholar.org]

- 17. chemmethod.com [chemmethod.com]

- 18. researchgate.net [researchgate.net]

- 19. Dynamic light scattering-based method to determine primary particle size of iron oxide nanoparticles in simulated gastrointestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Preparation and characterization of superparamagnetic iron oxide nanoparticles for magnetically guided drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. ijirset.com [ijirset.com]

- 25. ijpsonline.com [ijpsonline.com]

- 26. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Biocompatible Iron Oxide Nanoparticles for Targeted Cancer Gene Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 30. rorytwu.com [rorytwu.com]

Stability and Transformation of Iron(III) Hydroxide Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iron(III) hydroxides and oxyhydroxides are ubiquitous in natural and engineered systems, playing critical roles in geochemistry, environmental remediation, and even human health. In the pharmaceutical industry, stabilized iron(III) hydroxide (B78521) complexes are a cornerstone of oral iron replacement therapies. The efficacy, stability, and safety of these drugs are intrinsically linked to the physicochemical properties of their iron core, which is often a specific polymorph or a mixture of polymorphs. Understanding the relative stability of these forms and the pathways through which they transform is therefore of paramount importance for drug development, formulation, and manufacturing.

This technical guide provides an in-depth overview of the common iron(III) hydroxide polymorphs, their thermodynamic stability, kinetic transformation pathways, and the experimental methodologies used to study them.

Overview of Key this compound Polymorphs

The this compound system is characterized by extensive polymorphism. The initially formed precipitate from the hydrolysis of Fe(III) salts is typically an amorphous, poorly ordered material known as ferrihydrite.[1] Over time, this metastable phase transforms into more crystalline and thermodynamically stable polymorphs. The most common and significant of these are:

-

Ferrihydrite (Fh): A nanocrystalline, hydrated iron oxyhydroxide, often represented as Fe₁₀O₁₄(OH)₂ or approximately Fe(OH)₃. It is characterized by very small particle sizes (2-9 nm), high water content, and a large specific surface area. Due to its high reactivity and metastability, ferrihydrite is considered a crucial precursor or "gateway compound" for the formation of other, more stable iron oxides.[2][3]

-

Goethite (α-FeOOH): The most thermodynamically stable iron oxyhydroxide under most ambient conditions.[4] It is a common constituent of soils and sediments, giving them a characteristic yellow-brown color.[5]

-

Lepidocrocite (γ-FeOOH): A polymorph of goethite, often found in association with it in hydromorphic soils.[6][7] It is metastable with respect to goethite.

-

Hematite (B75146) (α-Fe₂O₃): An iron oxide rather than an oxyhydroxide, hematite is often a final product of the transformation of iron oxyhydroxides, particularly through thermal dehydration.[5][8] It is more stable than goethite under certain conditions (e.g., lower water activity).

-

Maghemite (γ-Fe₂O₃): A ferrimagnetic iron oxide, isostructural with magnetite. It is a common intermediate in the thermal transformation of lepidocrocite to hematite.[7][9][10]

Thermodynamic Stability

The relative stability of the this compound polymorphs is dictated by their Gibbs free energy of formation (ΔG°f). The more negative the value, the more stable the compound. Amorphous phases like ferrihydrite are always thermodynamically metastable with respect to their crystalline counterparts.

Table 1: Thermodynamic Data for Selected Iron(III) Oxides and Oxyhydroxides

| Phase | Formula | State | ΔH°f (kJ·mol⁻¹) | ΔG°f (kJ·mol⁻¹) | Reference |

| Goethite | α-FeOOH | crystalline | -560.49 | -489.82 | [11] |

| Lepidocrocite | γ-FeOOH | crystalline | -552.41 | -481.58 | [11] |

| Hematite | α-Fe₂O₃ | crystalline | -825.5 | -743.5 | [11] |

| Maghemite | γ-Fe₂O₃ | crystalline | -809.6 | -730.5 | [11] |

| Ferrihydrite (2-line) | Fe(OH)₃ | solid | - | -705.2 to -708.5 | [12][13] |

| Ferrihydrite (6-line) | Fe(OH)₃ | solid | - | -708.5 to -711.0 | [12][13] |

Note: Data for ferrihydrite is presented for the nominal composition Fe(OH)₃ for comparison. Ferrihydrite becomes more stable with increasing crystallinity (from 2-line to 6-line).[12][13] All polymorphs are metastable with respect to a combination of more stable phases under specific conditions.

Transformation Pathways and Kinetics

The transformation from metastable to stable polymorphs is a critical process that can occur via several mechanisms, including dissolution-reprecipitation, solid-state rearrangement, and catalyzed pathways.

Ferrihydrite Transformation

Ferrihydrite is the common starting point for the formation of more crystalline phases. Its transformation is highly dependent on environmental conditions such as pH, temperature, and the presence of other ions.[1]

-

To Goethite: This transformation typically occurs via a dissolution-reprecipitation mechanism.[1] It is favored in alkaline conditions. The rate of transformation to goethite increases with pH.[2]

-

To Hematite: This pathway involves dehydration and internal atomic rearrangement.[1] It competes with the formation of goethite and is favored by factors that suppress goethite formation.[1]

-

Fe(II)-Catalyzed Transformation: The presence of aqueous Fe(II) dramatically accelerates the transformation of ferrihydrite.[14][15] Depending on the Fe(II) concentration and pH, ferrihydrite can transform into goethite, lepidocrocite, and/or magnetite.[16][17][18] This process involves electron transfer and atom exchange between the aqueous Fe(II) and the solid Fe(III) phase.[18]

Goethite Transformation

-

To Hematite: The most studied transformation for goethite is its dehydration to hematite at elevated temperatures.[5][8] The mechanism can be complex, depending on factors like particle size and crystallinity.[19][20] It is a topotactic transformation, meaning the crystal orientation of the product (hematite) is related to that of the reactant (goethite).[21]

Lepidocrocite Transformation

-

To Goethite/Magnetite: In the presence of aqueous Fe(II), lepidocrocite can transform into more stable phases like goethite and magnetite.[6][22]

-

To Maghemite and Hematite: Upon heating, lepidocrocite first transforms to maghemite (γ-Fe₂O₃) at intermediate temperatures (starting around 200°C), which then converts to the more stable hematite (α-Fe₂O₃) at higher temperatures (>500°C).[7][9]

The following diagram illustrates the primary transformation pathways among these key polymorphs.

Figure 1: Key transformation pathways for common this compound polymorphs.

Transformation Kinetics

The rate at which these transformations occur is critical. Kinetic data, such as activation energies, provide quantitative measures of the energy barriers for these processes.

Table 2: Kinetic Data for Selected Polymorph Transformations

| Transformation | Conditions | Activation Energy (Ea) | Rate Constant (k) | Reference |

| Goethite → Hematite | Thermal Dehydration | 154 - 169 kJ·mol⁻¹ | - | [5][19] |

| Ferrihydrite → Goethite | pH 11.7, 40-85 °C | 56.1 kJ·mol⁻¹ | - | [23] |

| Ferrihydrite → Goethite | pH 12.2, 40-85 °C | 48.2 kJ·mol⁻¹ | - | [23] |

| Ferrihydrite → Goethite | pH 13.7, 60-132 °C | 39 kJ·mol⁻¹ | - | [23] |

| Ferrihydrite → Goethite | pH 2.0 | - | 8.1 x 10⁻⁵ h⁻¹ | [2] |

| Ferrihydrite → Goethite | pH 7.0 | - | 2.5 x 10⁻⁴ h⁻¹ | [2] |

Experimental Methodologies

Studying the stability and transformation of this compound polymorphs requires robust experimental protocols for synthesis, characterization, and kinetic analysis.

Synthesis Protocols

Protocol 1: Synthesis of Goethite (α-FeOOH) This method involves the aging of a ferrihydrite precursor at a high pH and elevated temperature.

-

Precursor Preparation: Dissolve an iron(III) salt (e.g., 50 g of Fe(NO₃)₃·9H₂O) in deionized, CO₂-free water (e.g., 825 g).

-

Precipitation: Rapidly add a strong base (e.g., 200 mL of 2.5 M NaOH, CO₂-free) to the iron salt solution under vigorous stirring to precipitate ferrihydrite. The final pH should be >12.

-

Aging: Maintain stirring for 30 minutes, then transfer the suspension to an oven and hold at a constant temperature (e.g., 60°C) for an extended period (e.g., 24 hours) to allow the ferrihydrite to transform into goethite.

-

Purification: Cool the suspension and wash the goethite precipitate repeatedly with deionized water via centrifugation and resuspension. In the initial washes, a dilute acid (e.g., HNO₃) can be used to lower the pH to ~7. Continue washing until the supernatant conductivity is low (e.g., < 0.1 µS·cm⁻¹).

-

Drying: The purified paste can be used directly or dried (e.g., freeze-drying) for long-term storage.

Protocol 2: Synthesis of 2-Line Ferrihydrite This protocol involves the rapid hydrolysis of an Fe(III) salt at a neutral pH.[3]

-

Precursor Preparation: Dissolve an iron(III) salt (e.g., 100 mmol of Fe(NO₃)₃·9H₂O) in deionized water (e.g., 500 mL).

-

Precipitation: Rapidly add a base (e.g., 1 M KOH) to the iron solution under vigorous stirring until the pH reaches a target value of 7.5. Maintain this pH by careful dropwise addition of the base.

-

Purification: Immediately after formation, wash the precipitate by centrifugation and resuspension in deionized water.

-

Drying: To prevent transformation, the product should be dried promptly, typically by freeze-drying.[3]

Characterization Techniques

A suite of analytical techniques is required to unambiguously identify the polymorphs and quantify their transformations.

-

X-Ray Diffraction (XRD): The primary tool for identifying crystalline phases. Each polymorph has a unique diffraction pattern. Quantitative phase analysis (e.g., Rietveld refinement) can determine the relative amounts of different phases in a mixture.[8][21]

-

Transmission Electron Microscopy (TEM): Provides direct visualization of particle morphology, size, and crystallinity.[21] Electron diffraction can be used to identify the crystal structure of individual nanoparticles.

-

Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is particularly useful for studying dehydration processes, such as the goethite-to-hematite transformation.[5][20]

-

Mössbauer Spectroscopy: A nuclear technique that is highly sensitive to the local coordination and magnetic environment of iron atoms, allowing for the differentiation of polymorphs and the quantification of Fe(II)/Fe(III) ratios.[14]

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques that provide information on the functional groups (e.g., O-H bonds) and short-range order within the materials.[9]

The following diagram outlines a typical experimental workflow for synthesizing and characterizing these materials.

Figure 2: General experimental workflow for synthesis and characterization.

Kinetic Transformation Studies

Protocol 3: Fe(II)-Catalyzed Ferrihydrite Transformation This protocol outlines a typical batch experiment to study the kinetics of transformation.[14][17]

-

Setup: Conduct all experiments in an anoxic environment (e.g., a glovebox) to prevent oxidation of Fe(II). Prepare a buffer solution (e.g., 10 mM MOPS at pH 7.0) and purge with an inert gas (N₂ or Ar).

-

Reaction Initiation: Suspend a known amount of synthesized ferrihydrite in the buffer. Initiate the reaction by adding a specific concentration of an anoxic Fe(II) solution (e.g., ⁵⁶FeCl₂ to allow for isotopic tracing).

-

Sampling: At predetermined time intervals, withdraw aliquots of the suspension.

-

Reaction Quenching & Separation: Immediately separate the solid and aqueous phases via centrifugation or filtration. The reaction in the solid phase can be quenched by freezing (e.g., in liquid nitrogen).

-

Analysis:

-

Aqueous Phase: Analyze the supernatant for Fe(II) and total Fe concentrations to monitor dissolution/precipitation.

-

Solid Phase: Analyze the solid residue using techniques like XRD and Mössbauer spectroscopy to identify the newly formed mineral phases and quantify the extent of transformation over time.[14][17]

-

-

Kinetic Modeling: Plot the fraction of transformed material versus time. Fit the data to appropriate kinetic models (e.g., first-order, Avrami) to determine rate constants.

Factors Influencing Stability and Transformation

Several key variables control the stability and transformation pathways of this compound polymorphs:

-

pH: This is a master variable. As seen, pH strongly influences the transformation of ferrihydrite, with alkaline conditions favoring goethite.[1][2]

-

Temperature: Elevated temperatures accelerate transformation kinetics and can drive dehydration reactions, such as the conversion of goethite to hematite.[5][20]

-

Presence of Ions:

-

Fe(II): As detailed above, aqueous Fe(II) is a potent catalyst for transformation.[18]

-

Impurities: Ions like silicate (B1173343) can adsorb onto the surfaces of ferrihydrite, inhibiting its transformation and stabilizing the amorphous phase.[16][23] Other ions can be incorporated into the crystal structure, altering stability.

-

-

Particle Size: The thermodynamic stability of nanoparticles is size-dependent. Smaller particles have a larger surface energy contribution and are generally less stable, driving them to transform into larger, more stable crystals (a process known as Ostwald ripening).[24] The mechanism of thermal transformation can also depend on particle size.[20]

Relevance in Drug Development

The core of many intravenous and oral iron supplements, such as iron sucrose (B13894) and ferric carboxymaltose, consists of a polynuclear iron(III)-hydroxide core stabilized by a carbohydrate shell.[25][26] The specific nature of this iron core—its polymorph, particle size, and crystallinity—is critical.

-

Bioavailability: The iron core must be stable enough to prevent the release of free, potentially toxic iron ions in the gastrointestinal tract or bloodstream, yet be available for biological uptake by iron transport proteins.

-

Stability: The transformation of the iron core polymorph during manufacturing or storage could alter the drug's efficacy and safety profile. For example, aging into a more crystalline, less soluble form could decrease bioavailability.

-

Manufacturing Control: The synthesis protocols used in pharmaceutical manufacturing must be precisely controlled to produce a consistent iron core with desired properties, batch after batch. Understanding the fundamental transformation pathways is essential for developing robust and reproducible manufacturing processes.

By applying the principles and methodologies outlined in this guide, researchers and developers can better characterize, control, and optimize the this compound cores used in pharmaceutical applications, leading to safer and more effective treatments for iron deficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Transformation of 2-Line Ferrihydrite to Goethite at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron(III) oxide-hydroxide - Wikipedia [en.wikipedia.org]

- 5. rruff.net [rruff.net]

- 6. The transformation of lepidocrocite (γ-FeOOH) with Fe(ii)(aq) in slightly acidic media: intermediate pathways and biomimetic behavior - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 7. lpi.usra.edu [lpi.usra.edu]

- 8. ikrpublishers.com [ikrpublishers.com]

- 9. The Transformation of Lepidocrocite During Heating: A Magnetic and Spectroscopic Study | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 10. Iron(III) oxide - Wikipedia [en.wikipedia.org]

- 11. davidpublisher.com [davidpublisher.com]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Tracking Initial Fe(II)-Driven Ferrihydrite Transformations: A Mössbauer Spectroscopy and Isotope Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. osti.gov [osti.gov]

- 18. Coexisting Goethite Promotes Fe(II)-Catalyzed Transformation of Ferrihydrite to Goethite - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The kinetics and reaction mechanism of the goethite to hematite transformation | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 20. ovid.com [ovid.com]

- 21. researchgate.net [researchgate.net]

- 22. The transformation of lepidocrocite (γ-FeOOH) with Fe(ii)(aq) in slightly acidic media: intermediate pathways and biomimetic behavior - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 23. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 24. mdpi.com [mdpi.com]

- 25. Interactions between Iron(III)-hydroxide Polymaltose Complex and Commonly Used Drugs | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Properties of Amorphous Iron(III) Hydroxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amorphous iron(III) hydroxide (B78521), often referred to as ferrihydrite, is a key material in various scientific and industrial fields, including environmental science, catalysis, and notably, drug development.[1] Its high surface area and sorption capacity make it an attractive candidate for applications such as drug delivery and as an adsorbent for impurities.[2][3] However, its amorphous and metastable nature presents challenges in characterizing its fundamental properties.[1][2] A thorough understanding of the thermodynamic properties of amorphous iron(III) hydroxide is crucial for predicting its stability, reactivity, and behavior in different environments, which is essential for the rational design of drug delivery systems and other biomedical applications. This technical guide provides an in-depth overview of the core thermodynamic properties of amorphous this compound, details the experimental protocols used for their determination, and outlines a typical workflow for its synthesis and characterization.

Thermodynamic Data

The thermodynamic properties of amorphous this compound, particularly the 2-line ferrihydrite form, are critical for understanding its stability and transformation pathways.[2] Unlike its crystalline counterparts like goethite and hematite (B75146), amorphous this compound is thermodynamically unstable and tends to transform into more stable phases over time.[4][5][6] The following table summarizes key quantitative thermodynamic data for 2-line ferrihydrite at standard conditions (298.15 K and 1 bar).

| Thermodynamic Property | Symbol | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation | ΔH°f | -534.6 ± 1.0 (for stoichiometric FeOOH) | kJ·mol⁻¹ | [7] |

| Standard Molar Entropy | S° | 69.8 ± 0.2 (for stoichiometric FeOOH) | J·K⁻¹·mol⁻¹ | [7] |

| Standard Gibbs Free Energy of Formation | ΔG°f | -708.5 ± 2.0 to -705.2 ± 2.0 | kJ·mol⁻¹ | [8] |

| -465.3 ± 1.0 (for stoichiometric FeOOH) | kJ·mol⁻¹ | [7] | ||

| Solubility Product | Ksp | Varies significantly with age and conditions | - | [9] |

Experimental Protocols

The determination of the thermodynamic properties of amorphous materials requires specialized experimental techniques. The following sections detail the methodologies for two key experimental procedures.

Acid-Solution Calorimetry for Enthalpy of Formation

Acid-solution calorimetry is a common technique used to determine the enthalpy of formation of minerals and other inorganic compounds.[10]

Objective: To measure the enthalpy of dissolution of amorphous this compound in a strong acid, which can then be used in a thermochemical cycle to calculate the standard enthalpy of formation.

Methodology:

-

Calorimeter Setup: A constant-temperature environment is maintained using a water bath. The calorimeter itself typically consists of a reaction vessel (e.g., a Dewar flask) equipped with a sensitive temperature probe (thermistor), a stirrer, and a port for sample introduction.[11][12]

-

Solvent Preparation: A strong acid, such as 5 N HCl, is used as the solvent.[8] The volume of the acid is precisely measured and placed in the reaction vessel.

-

Temperature Equilibration: The calorimeter is allowed to reach thermal equilibrium, indicated by a stable temperature reading.[11][12]

-

Sample Preparation: A precisely weighed sample of the amorphous this compound is encapsulated in a sample holder.

-

Dissolution and Data Acquisition: The sample is introduced into the acid, and the temperature change of the solution is recorded over time until the reaction is complete and the temperature returns to a stable baseline.[11][13]

-

Calibration: The heat capacity of the calorimeter and the solvent is determined by performing a similar experiment with a substance of known enthalpy of reaction, such as KCl.[14]

-

Calculation: The enthalpy of dissolution is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system. This value is then used in a Hess's Law cycle with the known enthalpies of formation of the other reactants and products (e.g., H₂O, FeCl₃(aq)) to determine the standard enthalpy of formation of the amorphous this compound.[11][13]

Potentiometric Titration for Solubility Product (Ksp) Determination

Potentiometric titration is a versatile method for determining the concentration of a substance in solution and can be adapted to find the solubility product of sparingly soluble salts like this compound.[15]

Objective: To determine the hydroxide ion concentration in a saturated solution of amorphous this compound, from which the solubility product can be calculated.

Methodology:

-

Preparation of Saturated Solution: A suspension of amorphous this compound in deionized water is stirred for an extended period to ensure equilibrium is reached and a saturated solution is formed.[16][17]

-

Filtration: The saturated solution is filtered to remove any solid particles.[18]

-

Titration Setup: A known volume of the clear filtrate is placed in a beaker with a magnetic stirrer. A pH electrode, calibrated with standard buffer solutions, is immersed in the solution.[16]

-

Titration: A standardized solution of a strong acid (e.g., HCl) of known concentration is added incrementally to the filtrate from a burette.[16][17][18]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Equivalence Point Determination: The equivalence point of the titration, where all the hydroxide ions have been neutralized by the acid, is determined from the point of maximum slope on the titration curve (a plot of pH versus titrant volume).[16]

-

Calculation:

-

The moles of acid added at the equivalence point are calculated.

-

From the stoichiometry of the neutralization reaction (H⁺ + OH⁻ → H₂O), the moles of hydroxide ions in the filtrate sample are determined.

-

The concentration of hydroxide ions [OH⁻] in the saturated solution is then calculated.

-

The concentration of Fe³⁺ is determined from the stoichiometry of the dissolution of Fe(OH)₃ (Fe(OH)₃ ⇌ Fe³⁺ + 3OH⁻), where [Fe³⁺] = 1/3 [OH⁻].

-

Finally, the solubility product is calculated using the expression: Ksp = [Fe³⁺][OH⁻]³.[19]

-

Visualizations

Transformation Pathway of Amorphous this compound

The following diagram illustrates the transformation of amorphous this compound (ferrihydrite) into more stable crystalline phases, a key consideration for its application and stability.

Experimental Workflow: Synthesis and Characterization

This diagram outlines a typical experimental workflow for the synthesis and subsequent characterization of amorphous this compound nanoparticles for biomedical applications.

References

- 1. Ferrihydrite - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Line ferrihydrite: synthesis, characterization and its adsorption behaviour for removal of Pb(ii), Cd(ii), Cu(ii) and Zn(ii) from aqueous solutions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transformation of two-line ferrihydrite to goethite and hematite as a function of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.azregents.edu [experts.azregents.edu]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. scribd.com [scribd.com]

- 12. Procedure [chem.fsu.edu]

- 13. Exp. 9: Calorimetry and Hess’ Law – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 14. CALORIMETRY EXPERIMENT B [jan.ucc.nau.edu]

- 15. researchgate.net [researchgate.net]

- 16. employees.oneonta.edu [employees.oneonta.edu]

- 17. rmfabicon.wordpress.com [rmfabicon.wordpress.com]

- 18. mhchem.org [mhchem.org]

- 19. ChemTeam: Calculate Ksp when Given Titration Data [chemteam.info]

zeta potential of iron(III) hydroxide colloids

An In-depth Technical Guide to the Zeta Potential of Iron(III) Hydroxide (B78521) Colloids

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles governing the electrokinetic properties of these colloids, factors influencing their stability, detailed experimental protocols, and quantitative data.

Introduction to Zeta Potential

Zeta potential is the electrokinetic potential at the slipping plane of a colloidal particle moving under the influence of an electric field.[1][2] It is a critical parameter for understanding the stability of colloidal dispersions.[2] For iron(III) hydroxide colloids, which are complexes of polynuclear this compound, the zeta potential provides insight into surface charge and the tendency of particles to aggregate or remain dispersed.[3] A high absolute zeta potential (typically > ±30 mV) indicates significant electrostatic repulsion between particles, leading to a stable, dispersed colloid.[2] Conversely, a low zeta potential near zero suggests that attractive forces may dominate, causing particles to aggregate and the colloid to become unstable.[2]

Factors Influencing the Zeta Potential of this compound Colloids

The surface charge and, consequently, the are highly sensitive to the surrounding chemical environment. The primary factors include the pH of the medium, ionic strength, and the presence of adsorbing species.

Influence of pH

The pH of the aqueous medium is the most dominant factor controlling the surface charge of this compound colloids. The surface of these particles contains hydroxyl groups (-OH) which can undergo protonation or deprotonation depending on the pH.[4][5]

-

In acidic conditions (low pH): The surface hydroxyl groups become protonated (Fe-OH + H⁺ ⇌ Fe-OH₂⁺), resulting in a net positive surface charge and a positive zeta potential.[6]

-

In alkaline conditions (high pH): The surface hydroxyl groups deprotonate (Fe-OH + OH⁻ ⇌ Fe-O⁻ + H₂O), leading to a net negative surface charge and a negative zeta potential.[6]

This pH-dependent charging behavior means that the stability of this compound colloids can be precisely controlled by adjusting the pH of the suspension.[7]

Point of Zero Charge (PZC) and Isoelectric Point (IEP)

The pH at which the net surface charge of the particles is zero is known as the Point of Zero Charge (PZC).[8] At this point, the zeta potential is approximately zero, and the colloidal system is least stable, often leading to rapid aggregation.[7] The PZC for various forms of iron(III) oxides and hydroxides, such as ferrihydrite and goethite, typically falls within a neutral pH range.[4][9]

Table 1: Point of Zero Charge (PZC) for this compound and Related Oxides

| Material | Point of Zero Charge (PZC) / Isoelectric Point (IEP) | Reference |

|---|---|---|

| Iron Oxide | pH 6.0 - 7.0 | [7] |

| Ferrihydrite | pH 6.42 | [9] |

| Ferrihydrite | pH 7.2 | [10] |

| Goethite | pH ~9.1 | [4] |

| α-Fe₂O₃ (Hematite) | pH 6.50 |[11] |

Influence of Ionic Strength

The ionic strength of the suspension medium affects the thickness of the electrical double layer (EDL) surrounding the colloidal particles. An increase in ionic strength, caused by adding salt, compresses the EDL.[12][13] This compression reduces the magnitude of the zeta potential, thereby decreasing the electrostatic repulsion between particles and potentially leading to instability, even at pH values far from the PZC.[13][14]

Quantitative Data on Zeta Potential

The varies significantly with pH. Below the PZC, the potential is positive, while above the PZC, it becomes negative.

Table 2: Zeta Potential of this compound/Oxide Colloids at Various pH Values

| Colloid System | pH | Zeta Potential (mV) | Remarks | Reference |

|---|---|---|---|---|

| This compound | Not Specified | ~ +30 | Positively charged nanoparticles formed from FeCl₃. | [15] |

| Iron Oxide | 2 | +32.5 | Highly stable positive colloid. | [7][16] |

| Iron Oxide | 4 | +25.0 (approx.) | Stable positive colloid. | [7][16] |

| Iron Oxide | 6-7 | ~ 0 | PZC region, aggregation occurs. | [7][16] |

| Iron Oxide | 8 | -19.4 | Stable negative colloid. | [7][16] |

| Ferrihydrite | 7.0 | -1.49 | Close to the isoelectric point. |[10] |

Experimental Protocols

Accurate and reproducible data depend on standardized experimental procedures for both colloid synthesis and zeta potential measurement.

Protocol for Preparation of this compound Colloid

This protocol is based on the widely used hydrolysis method, which produces a stable, reddish-brown sol.[17][18]

Materials and Apparatus:

-

2% (w/v) Ferric chloride (FeCl₃) solution

-

Distilled or deionized water

-

250 mL conical flask or beaker

-

Heating mantle or Bunsen burner with tripod and gauze

-

Dropper or burette

-

Glass rod

Procedure:

-

Cleaning: Thoroughly clean all glassware, preferably by steaming, as impurities can affect the stability of the sol.[18]

-

Heating Water: Place 100 mL of distilled water into the 250 mL conical flask and heat it to a rolling boil.[18]

-

Addition of FeCl₃: Using a dropper, add the 2% ferric chloride solution drop-by-drop to the boiling water while stirring.[18]

-

Sol Formation: Continue heating and adding the FeCl₃ solution until a deep, cherry-red or reddish-brown color develops.[18][19] This indicates the formation of colloidal this compound particles through hydrolysis.[17]

-

Cooling: Once the desired color is achieved, stop heating and allow the sol to cool to room temperature.

-

Purification (Optional): To improve stability, hydrochloric acid formed during hydrolysis can be removed via dialysis.[18]

Protocol for Measurement of Zeta Potential

This protocol outlines the general steps for measuring zeta potential using Electrophoretic Light Scattering (ELS), a common technique available on instruments like a Zetasizer.[2][20]

Equipment and Materials:

-

Zeta potential analyzer (e.g., Malvern Zetasizer)

-

Disposable folded capillary zeta cell

-

Syringe or pipette

-

Prepared this compound colloid

-

pH meter

-

Solutions for pH adjustment (e.g., dilute HCl, NaOH)

Procedure:

-

Sample Preparation: Dilute the prepared this compound colloid with an appropriate aqueous medium (e.g., 10 mM NaCl) to a suitable concentration for measurement. The dispersing medium's conductivity and pH are critical and must be recorded.[21]

-

pH Measurement: Accurately measure and record the pH of the sample to be analyzed.[21] If investigating pH effects, adjust the pH of different aliquots using dilute acid or base.

-

Loading the Cell: Take a minimum of 750 µL of the sample and carefully inject it into the folded capillary zeta cell using a syringe or pipette, ensuring no air bubbles are trapped inside.[21]

-

Instrument Setup: Place the cell into the instrument, ensuring the electrodes make proper contact.[21] Set the experimental parameters, including the temperature, solvent dielectric constant, and viscosity. For aqueous measurements, the Smoluchowski model is often appropriate.[20][21]

-

Measurement: The instrument applies an electric field across the sample. The particles move with a velocity proportional to their zeta potential (electrophoretic mobility). The instrument measures this mobility using light scattering and calculates the zeta potential.[2]

-

Data Analysis: Record the mean zeta potential and the standard deviation. Report the value along with the sample pH, concentration, and temperature.[21]

Conclusion

The zeta potential is a paramount parameter for characterizing the stability and surface chemistry of this compound colloids. Its strong dependence on pH, with a point of zero charge typically near neutrality, allows for precise control over the colloidal state. Understanding and measuring the zeta potential using standardized protocols is essential for applications in research and development, particularly in fields like drug delivery where particle stability and interaction with biological systems are critical.

References

- 1. cevher.itu.edu.tr [cevher.itu.edu.tr]

- 2. wyatt.com [wyatt.com]

- 3. ovid.com [ovid.com]

- 4. escholarship.org [escholarship.org]

- 5. pH-dependent surface charging of metal oxides | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 6. researchgate.net [researchgate.net]

- 7. Application of Iron Oxide as a pH-dependent Indicator for Improving the Nutritional Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface charge properties of Fe2O3 in aqueous and alcoholic mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Influence of adsorption of ionic liquid constituents on the stability of layered double hydroxide colloids - Soft Matter (RSC Publishing) DOI:10.1039/D1SM01074C [pubs.rsc.org]

- 13. Colloidal Stability of CA, SDS and PVA Coated Iron Oxide Nanoparticles (IONPs): Effect of Molar Ratio and Salinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanocomposix.com [nanocomposix.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Virtual Labs [csc-iiith.vlabs.ac.in]

- 18. learncbse.in [learncbse.in]

- 19. The formation of a sol | Demonstration | RSC Education [edu.rsc.org]

- 20. 2.7. Colloidal Particle Size and Zeta-Potential Methods [bio-protocol.org]

- 21. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of Iron(III) and Crystallization of Amorphous Iron(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental processes of iron(III) hydrolysis and the subsequent crystallization of amorphous iron(III) hydroxide (B78521). A thorough understanding of these phenomena is critical in various scientific and industrial fields, including materials science, geochemistry, environmental science, and pharmaceutical development, where the controlled formation of iron oxides is paramount.

The Hydrolysis of Iron(III): From Monomers to Amorphous Precipitates

The hydrolysis of the ferric ion ([Fe(H₂O)₆]³⁺) in aqueous solutions is a complex process initiated by the deprotonation of coordinated water molecules. This leads to the formation of a series of soluble monomeric and polymeric hydroxo-complexes. The process is highly dependent on pH, with hydrolysis of soluble iron(III) occurring at a pH greater than 3.[1]

The initial hydrolysis steps involve the formation of mono- and dinuclear species, which then interact to form larger polynuclear species.[2][3] These polynuclear species eventually age and precipitate as an amorphous iron(III) hydroxide hydrate (B1144303), commonly known as ferrihydrite.[2][3] Ferrihydrite is a poorly ordered mineral with a high water content (15-25%) and a large specific surface area, reaching up to 700 m²/g.[2]

The key hydrolysis reactions and the resulting iron(III) species are:

-

Fe³⁺ + H₂O ⇌ Fe(OH)²⁺ + H⁺

-

2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂⁴⁺ + 2H⁺

-

Fe³⁺ + 2H₂O ⇌ Fe(OH)₂⁺ + 2H⁺

-

Fe³⁺ + 3H₂O ⇌ Fe(OH)₃⁰ + 3H⁺

-

Fe³⁺ + 4H₂O ⇌ Fe(OH)₄⁻ + 4H⁺

These reactions ultimately lead to the formation of polymeric oxo derivatives through a process called olation. In dilute solutions, this can result in the formation of soluble nanoparticles that exhibit "aging," where their structure evolves over time.[4]

Quantitative Data on Iron(III) Hydrolysis

The equilibrium constants for the hydrolysis of iron(III) have been determined through various experimental techniques, including UV-vis spectrophotometry and potentiometric titrations. These constants are crucial for predicting the speciation of iron(III) in solution under different conditions.

| Hydrolysis Species | Log β | Reference |

|---|---|---|

| FeOH²⁺ | -2.19 ± 0.02 | |

| Fe₂(OH)₂⁴⁺ | -2.92 ± 0.02 | |

| Fe(OH)₂⁺ | -5.76 ± 0.06 | |

| Fe(OH)₃⁰ | -14.30 ± 0.32 | |

| Fe(OH)₄⁻ | -21.71 ± 0.24 |

The solubility product for 2-line ferrihydrite, the initial amorphous precipitate, has been determined to be:

| Compound | Log Ks,0 | Reference |

|---|---|---|

| 2-line Ferrihydrite | +3.50 ± 0.20 |

Iron(III) Hydrolysis Pathway

The following diagram illustrates the stepwise hydrolysis of the iron(III) aqua ion, leading to the formation of various monomeric and dimeric species and ultimately to the precipitation of amorphous this compound.

Crystallization of Amorphous this compound

Amorphous this compound (ferrihydrite) is thermodynamically unstable and will, over time, transform into more stable crystalline iron oxides, primarily goethite (α-FeOOH) and hematite (B75146) (α-Fe₂O₃).[2][3] These two crystalline phases form through competing mechanisms, and the final product composition is determined by the relative rates of their formation.[2][3]

The primary factors influencing the crystallization pathway and kinetics are:

-

pH : This is the master variable governing the rates of formation.[2][3]

-

Temperature : Higher temperatures generally accelerate the transformation.[2][3]

-

Additives : The presence of other ions or organic matter can significantly retard or promote the formation of specific crystalline phases.[2][3]

Competing Crystallization Pathways

The transformation of ferrihydrite to goethite and hematite proceeds via two distinct mechanisms:

-

Dissolution-Reprecipitation to Goethite : This pathway involves the dissolution of the amorphous ferrihydrite and the subsequent precipitation of the more stable goethite.[2] This process is favored at both acidic and alkaline pH where the solubility of ferrihydrite is higher.[5]

-

Dehydration and Internal Rearrangement to Hematite : This solid-state transformation involves the dehydration and internal structural rearrangement of ferrihydrite aggregates to form hematite.[2] This mechanism is more prevalent at near-neutral pH where ferrihydrite solubility is at its minimum.[5]

Crystallization Kinetics

The rate of transformation of amorphous this compound is highly dependent on the experimental conditions. For instance, under hydrothermal conditions, the crystallization can be completed within an hour.[6] In contrast, at room temperature and mildly acidic pH, the natural conversion can be a slow process, spanning months to years.[7][8]

| Condition | Crystalline Product(s) | Transformation Time | Reference |

|---|---|---|---|

| Hydrothermal (104-121°C, pH ~10.0) | α-Fe₂O₃ and α-FeOOH | ~1 hour | [6] |

| Hydrothermal (109°C, pH 4.5) | α-Fe₂O₃ | ~4 hours | [6] |

| Hydrothermal (180°C, pH 4.5) | α-Fe₂O₃ | ~1 hour | [6] |

| Room Temperature (mildly acidic) | Goethite and Hematite | Months to Years | [7][8] |

| Alkaline pH (≥ 13.0) | Goethite | Half-life < 5 hours at pH 14.0 |

Crystallization Pathways of Amorphous this compound

The following diagram illustrates the competing pathways for the crystallization of amorphous this compound into goethite and hematite, highlighting the key influencing factors.

Experimental Protocols

Synthesis of Amorphous this compound (Ferrihydrite)

A common method for synthesizing amorphous this compound involves the rapid hydrolysis of an iron(III) salt solution by the addition of a base.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) or Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 1 M)

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Prepare a stock solution of the iron(III) salt (e.g., 0.2 M) by dissolving the appropriate amount in deionized water.

-

While vigorously stirring the iron(III) solution, rapidly add the base solution until the desired pH is reached (typically pH 7-8 for 2-line ferrihydrite). A voluminous, reddish-brown precipitate will form immediately.

-

Continue stirring for a short period (e.g., 30 minutes) to ensure homogeneity.

-

The resulting suspension contains amorphous this compound. For further experiments, this suspension can be aged under controlled conditions or the solid can be separated by centrifugation, washed with deionized water to remove soluble salts, and then resuspended or dried.

Monitoring the Crystallization Process

The transformation of amorphous this compound into crystalline phases can be monitored using a variety of analytical techniques.

Key Characterization Techniques:

-

X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present. Amorphous ferrihydrite exhibits broad, poorly defined peaks, while goethite and hematite show sharp, characteristic diffraction patterns.[9][10]

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the particle morphology and size. Amorphous ferrihydrite consists of fine nanoparticles (2-5 nm), while goethite often forms acicular (needle-like) crystals and hematite forms hexagonal plates.[9]

-

Thermogravimetric Analysis (TGA): TGA can be used to study the dehydration and dehydroxylation processes, which differ between the amorphous and crystalline phases.[9]

-

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the Fe-O and O-H bonds, allowing for the differentiation of the various iron oxide phases.[9]

-

Mössbauer Spectroscopy: This technique is particularly useful for distinguishing between different iron oxide polymorphs, especially in complex mixtures.[9][11]

Experimental Workflow for a Crystallization Study:

By carefully controlling the experimental conditions and employing a suite of characterization techniques, researchers can gain a detailed understanding of the hydrolysis of iron(III) and the subsequent crystallization of amorphous this compound, enabling the tailored synthesis of iron oxide materials with specific properties for a wide range of applications.

References

- 1. Improving the Measurement of Iron(III) Bioavailability in Freshwater Samples: Methods and Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review of the hydrolysis of iron(III) and the crystallization of amorphous this compound hydrate | CoLab [colab.ws]

- 4. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. Influence of time and ageing conditions on the properties of ferrihydrite - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D3EN00828B [pubs.rsc.org]

- 8. Influence of time and ageing conditions on the properties of ferrihydrite [escholarship.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Homogeneous Precipitation of Iron(III) Hydroxide: Synthesis, Characterization, and Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the precipitation of iron(III) hydroxide (B78521) from homogeneous solutions. It details the underlying chemical mechanisms, factors influencing the physicochemical properties of the precipitates, and standardized experimental protocols. Furthermore, this guide explores the application of these materials in the field of drug development, focusing on their use as novel drug delivery systems.

Introduction to Homogeneous Precipitation of Iron(III) Hydroxide

Homogeneous precipitation is a technique used to produce uniform, crystalline precipitates from a solution. Unlike heterogeneous precipitation, where a precipitating agent is added directly, leading to localized high supersaturation and the formation of amorphous, gelatinous precipitates, homogeneous precipitation involves the slow, in-situ generation of the precipitating agent. This gradual increase in the precipitant concentration ensures that the level of supersaturation remains low throughout the process, promoting the growth of well-defined, easily filterable crystals.[1]

For the synthesis of this compound, this method offers significant advantages in controlling particle size, morphology, and crystallinity. The resulting this compound and its calcined form, iron(III) oxide, possess unique properties, such as high surface area and biocompatibility, making them attractive for various applications, including catalysis, pigments, and, notably, as carriers for targeted drug delivery.[2][3]

Mechanisms of this compound Precipitation

The formation of this compound from an aqueous solution of a ferric salt is a complex process involving hydrolysis and condensation (polymerization) reactions. The speciation of Fe(III) in an aqueous solution is highly dependent on the pH. In acidic solutions, the predominant species is the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺. As the pH increases, this ion undergoes deprotonation to form various hydrolysis products.[4]

The key steps in the precipitation process are:

-

Hydrolysis: The coordinated water molecules in the hydrated iron(III) ion are acidic and can donate protons, leading to the formation of monomeric and dimeric hydroxy complexes.

-

Condensation (Olation and Oxolation): These hydroxy complexes undergo condensation reactions to form polynuclear species. Olation is the formation of a hydroxyl bridge (Fe-OH-Fe) between iron centers, while oxolation results in an oxo bridge (Fe-O-Fe).

-

Nucleation and Growth: As the polynuclear species grow, they reach a critical size and form stable nuclei. These nuclei then grow by the addition of more monomeric or polymeric species from the solution, eventually leading to the formation of a solid precipitate.[4]

The initial precipitate is often an amorphous, poorly ordered phase known as 2-line ferrihydrite. Over time, and often with heating (aging), this amorphous phase can transform into more crystalline and thermodynamically stable phases such as goethite (α-FeOOH) or hematite (B75146) (α-Fe₂O₃).[4]

Key Factors Influencing Precipitation

The physicochemical properties of the resulting this compound particles are highly sensitive to the reaction conditions. Careful control of these parameters is crucial for synthesizing materials with desired characteristics.

-

pH: The pH of the solution is a critical parameter that dictates the hydrolysis and condensation rates. Higher pH values generally lead to faster precipitation but can result in smaller, less crystalline particles. The final pH also influences the surface charge of the particles.[5]

-

Temperature: Temperature affects the kinetics of both the precipitant generation (in homogeneous methods) and the hydrolysis and condensation reactions of the iron species. Higher temperatures typically promote the formation of more crystalline phases and can influence particle size.[6]

-

Precursor Concentration: The initial concentration of the iron(III) salt influences the nucleation and growth kinetics. Higher precursor concentrations can lead to an increased number of nuclei, potentially resulting in smaller final particle sizes.[7]

-

Anions: The type of anion present in the iron(III) salt precursor (e.g., chloride, nitrate (B79036), sulfate) can affect the structure and morphology of the precipitate. Some anions can coordinate with the iron centers and influence the hydrolysis and condensation pathways.

-

Aging Time: The duration for which the precipitate is aged in the mother liquor can significantly impact its crystallinity and phase composition. Longer aging times generally favor the transformation from amorphous to more stable crystalline forms.

Experimental Protocols for Homogeneous Precipitation

Two primary methods for the homogeneous precipitation of this compound are forced hydrolysis and the urea (B33335) method.

Forced Hydrolysis Method

Forced hydrolysis involves heating an acidic solution of an iron(III) salt. The elevated temperature promotes the hydrolysis of the hydrated iron(III) ions, leading to the formation of this compound precipitates. This method is valued for its simplicity and ability to produce nanoparticles with a narrow size distribution.[7][8]

Detailed Protocol:

-

Preparation of Iron(III) Salt Solution: Prepare an aqueous solution of an iron(III) salt (e.g., ferric chloride hexahydrate, FeCl₃·6H₂O, or ferric nitrate nonahydrate, Fe(NO₃)₃·9H₂O) at the desired concentration. The concentration typically ranges from 0.01 M to 0.2 M.

-

Heating and Hydrolysis: Place the solution in a sealed container and heat it in an oven or an oil bath at a controlled temperature (typically between 60°C and 100°C) for a specified duration (e.g., 24-72 hours).

-

Purification: After the reaction, allow the precipitate to cool to room temperature. The resulting particles are then collected by centrifugation or filtration.

-

Washing: Wash the collected precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

Urea-Based Homogeneous Precipitation

In this method, urea ((NH₂)₂CO) is used as a source of hydroxide ions. Upon heating, urea slowly decomposes in aqueous solution to produce ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). The ammonia then hydrolyzes to form ammonium (B1175870) and hydroxide ions, which gradually increase the pH of the solution, inducing the precipitation of this compound.[9][10] This method is known for producing highly uniform and crystalline particles.[1]

Detailed Protocol:

-

Preparation of Reactant Solution: Prepare an aqueous solution containing both the iron(III) salt (e.g., ferric nitrate or ferric sulfate) and urea. The molar ratio of urea to Fe³⁺ is a critical parameter and is typically varied to control the particle characteristics.

-

Heating and Precipitation: Heat the solution to a temperature between 80°C and 100°C with constant stirring. The heating is maintained for a period ranging from a few minutes to several hours, during which the urea hydrolyzes and the this compound precipitates.[10]

-

Purification: After the precipitation is complete, cool the suspension to room temperature. Collect the precipitate by centrifugation or filtration.

-

Washing: Wash the precipitate thoroughly with deionized water to remove residual urea and other soluble salts.

-

Drying: Dry the purified precipitate in an oven at a suitable temperature (e.g., 80-100°C).

Quantitative Data Summary

The following tables summarize the influence of key experimental parameters on the properties of the resulting this compound/oxide nanoparticles.

Table 1: Influence of Precursor Concentration on Particle Size (Forced Hydrolysis)

| Precursor (Fe(NO₃)₃) Concentration (M) | Resulting Phase | Average Particle Size (nm) |

| 0.01 | γ-FeOOH | 4 |

| 0.03 | γ-FeOOH | 5 |

| 0.025 | α-FeOOH | 5 |

| 0.05 | α-FeOOH | 15 |

Data adapted from studies on forced hydrolysis of ferric nitrate.

Table 2: Influence of Temperature on Particle Size (Hydrothermal Synthesis)

| Synthesis Temperature (°C) | Average Crystallite Size (nm) |

| 60 | 23 |

| 100 | 12 |

| 160 | 11.7 |

Data adapted from hydrothermal synthesis of Fe₂O₃ nanoparticles.

Table 3: Characterization Data of this compound/Oxide Nanoparticles

| Synthesis Method | Characterization Technique | Typical Observations |

| Forced Hydrolysis | XRD | Peaks corresponding to goethite (α-FeOOH) or lepidocrocite (γ-FeOOH), depending on precursor concentration. |

| TEM | Spherical or rod-shaped nanoparticles with a narrow size distribution. | |

| Urea Precipitation | XRD | Initially amorphous or poorly crystalline, transforming to hematite (α-Fe₂O₃) upon calcination.[10] |

| SEM | Agglomerates of spherical nanoparticles. | |

| BET | High surface area, often in the range of 150-300 m²/g.[11] |

Visualization of Pathways and Workflows

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the key chemical transformations during the homogeneous precipitation of this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound nanoparticles is depicted below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nmj.mums.ac.ir [nmj.mums.ac.ir]

- 3. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. studymind.co.uk [studymind.co.uk]

- 6. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iron oxyhydroxide nanoparticles formed by forced hydrolysis: dependence of phase composition on solution concentration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation and Properties of Iron(III) Hydroxide Gels for Drug Delivery Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) hydroxide (B78521) gels are a class of biomaterials garnering significant interest in the pharmaceutical sciences for their potential as drug delivery vehicles. Their high porosity, large surface area, and biocompatibility make them suitable for encapsulating and controlling the release of therapeutic agents. This technical guide provides a comprehensive overview of the formation of iron(III) hydroxide gels, their key physicochemical properties, detailed experimental protocols for their synthesis and characterization, and their application in drug delivery systems. Quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

The development of effective drug delivery systems is paramount for optimizing therapeutic outcomes while minimizing side effects. This compound gels, often synthesized via the sol-gel process, present a versatile platform for drug encapsulation and controlled release. These three-dimensional, porous networks are typically composed of amorphous or poorly crystalline iron(III) oxide/hydroxide nanostructures.[1][2][3] The inherent properties of these gels, such as their tunable particle size, surface charge, and porous architecture, can be tailored to achieve desired drug loading capacities and release kinetics.[3][4] This guide delves into the technical aspects of this compound gels, offering valuable insights for researchers and professionals in the field of drug development.

Formation of this compound Gels

The most common method for preparing this compound gels is the sol-gel process. This technique involves the transition of a colloidal solution (sol) into a solid-like, three-dimensional network (gel). The process can be broadly categorized into several key stages: hydrolysis, condensation, gelation, aging, and drying.

A typical synthesis involves the hydrolysis and condensation of an iron(III) salt precursor, such as ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) or ferric chloride (FeCl₃), in a solvent, commonly ethanol (B145695) or water.[1][4] The gelation is often induced by a gelation agent, such as a weak base (e.g., propylene (B89431) oxide, pyridine) or ammonium (B1175870) hydroxide, which promotes the formation of the hydroxide network.[1][3]

The properties of the final gel are highly dependent on several factors, including the type of precursor and solvent, the concentration of reactants, the pH of the solution, and the drying method.[4] Evaporative drying results in the formation of xerogels, which are dense and have smaller pores due to capillary pressure during solvent removal.[4] In contrast, supercritical drying can be employed to produce aerogels, which retain the porous structure of the gel and exhibit significantly higher surface areas.[4]

Below is a diagram illustrating the sol-gel synthesis workflow for this compound gels.

Caption: Sol-Gel Synthesis Workflow.

Physicochemical Properties of this compound Gels

The therapeutic efficacy of this compound gels as drug delivery systems is intrinsically linked to their physicochemical properties. Key parameters include particle size, surface area, porosity, and surface charge (zeta potential).

3.1. Morphology and Structure

Transmission electron microscopy (TEM) and atomic force microscopy (AFM) studies reveal that this compound gels typically consist of a "nanonetwork" assembly.[1][3] This network is formed by the aggregation of small primary nanoparticles, often around 5 nm in diameter, which cluster together to form larger structures of approximately 30 nm.[1][3] X-ray diffraction (XRD) analysis generally indicates an amorphous or poorly crystalline structure, often identified as a form of ferrihydrite.[1][4]

3.2. Surface Area and Porosity

A defining characteristic of these gels is their high surface area and porosity, which are crucial for high drug loading capacity. The drying method significantly influences these properties. Xerogels, produced by evaporative drying, typically exhibit surface areas around 150 m²/g and porosities of about 50%.[4] In contrast, aerogels, which are prepared using supercritical drying to preserve the gel's porous structure, can achieve much higher surface areas, in the range of 400 m²/g, with porosities up to 90%.[4]

3.3. Surface Charge (Zeta Potential)